molecular formula C9H14O3 B11719304 Methyl 3-(oxan-4-yl)prop-2-enoate

Methyl 3-(oxan-4-yl)prop-2-enoate

Cat. No.: B11719304
M. Wt: 170.21 g/mol
InChI Key: XANRQHDDIFUULR-UHFFFAOYSA-N
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Description

Methyl 3-(oxan-4-yl)prop-2-enoate is an organic compound with the molecular formula C9H14O3. It is a derivative of prop-2-enoate (acrylate) with an oxan-4-yl (tetrahydropyranyl) substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxan-4-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(oxan-4-yl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxan-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-(oxan-4-yl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The oxan-4-yl group can participate in ring-opening reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(oxan-4-yl)prop-2-enoate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 3-(oxan-4-yl)prop-2-enoate

InChI

InChI=1S/C9H14O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h2-3,8H,4-7H2,1H3

InChI Key

XANRQHDDIFUULR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1CCOCC1

Origin of Product

United States

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